4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine
Description
Properties
IUPAC Name |
[4-(2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c24-18(21-6-1-2-7-21)16-12-22(9-10-25-16)17-15-11-14(13-3-4-13)20-23(15)8-5-19-17/h5,8,11,13,16H,1-4,6-7,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRECOLAEQHLETN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CN(CCO2)C3=NC=CN4C3=CC(=N4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine has emerged as a significant molecule in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, synthesis, and relevant case studies that highlight its efficacy against various diseases.
- Molecular Formula : C19H25N5O2
- Molecular Weight : 355.4 g/mol
- CAS Number : 2415624-37-0
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells, particularly cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound disrupts cell cycle progression, leading to apoptosis in cancer cells. This mechanism is crucial in cancer therapy, where uncontrolled cell proliferation is a hallmark.
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of the Pyrazolo[1,5-a]pyrazine Core : This can involve cyclization reactions starting from appropriate precursors.
- Formation of the Morpholine Ring : Achieved through nucleophilic substitution reactions.
- Final Assembly : Combining the components to yield the final product.
Anticancer Activity
A study evaluated several derivatives of pyrazolo compounds for their cytotoxic effects against various cancer cell lines. The findings indicated that compounds similar to this compound exhibited significant antiproliferative activity against cervical and breast cancer cells. Notably, the compound demonstrated effective inhibition of key signaling pathways involving the epidermal growth factor receptor (EGFR) and downstream kinases such as Akt and ERK1/2 at micromolar concentrations .
Case Studies
- Cervical Cancer Cell Lines : In vitro studies showed that this compound inhibited cell growth in HeLa cells (cervical cancer) with an IC50 value significantly lower than standard chemotherapeutics.
- Breast Cancer Models : The compound's ability to induce apoptosis was confirmed through flow cytometry and Western blot analyses, highlighting its potential as a therapeutic agent in breast cancer treatment .
- Antidiabetic Potential : Research has also suggested that morpholine derivatives exhibit antidiabetic properties, with certain compounds showing lower cytotoxicity compared to established drugs like acarbose, indicating a promising therapeutic profile for metabolic disorders .
Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a kinase inhibitor . Kinases play critical roles in various cellular processes, including cell division and metabolism. By inhibiting specific kinases, this compound may have therapeutic implications in cancer treatment and other diseases characterized by dysregulated kinase activity.
Drug Discovery
In drug discovery, this compound serves as a building block for synthesizing more complex molecules with enhanced biological activities. Its unique structure allows researchers to modify it and explore new derivatives that may exhibit improved efficacy or selectivity against specific targets.
Biological Probes
Due to its ability to interact with biological macromolecules, the compound is explored as a biochemical probe . Such probes are essential for studying cellular mechanisms and identifying new drug targets.
Material Science
The unique chemical properties of this compound can be harnessed in the development of new materials. Its potential applications in creating functional materials could lead to advancements in various industrial processes.
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of this compound in various biological assays:
- Kinase Inhibition Assays : In vitro assays demonstrated that derivatives of this compound effectively inhibit specific kinases involved in tumor growth.
- Cell Cycle Analysis : Research indicated that treatment with this compound leads to cell cycle arrest in cancer cell lines, suggesting its potential as an anti-cancer agent.
- Structure-Activity Relationship (SAR) Studies : Investigations into SAR have shown that modifications on the pyrazine core significantly affect biological activity, guiding future synthesis efforts.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the compound’s uniqueness, we compare it structurally and functionally with analogous pyrazolo-fused derivatives from recent literature. Key comparisons include:
Table 1: Structural and Functional Comparison
Key Observations :
Core Structure Variations :
- The target compound’s pyrazolo[1,5-a]pyrazine core (two adjacent nitrogens in the six-membered ring) differs from pyrazolo[1,5-a]pyrimidine (e.g., Compounds 43 and 38) and pyrazolo[3,4-d]pyrimidine derivatives (), which exhibit distinct electronic properties and binding affinities .
- The pyrazine core in the target and CAS 1021255-30-0 () may enhance metabolic stability compared to pyrimidine-based analogs due to reduced susceptibility to enzymatic oxidation .
Substituent Impact: The pyrrolidine-1-carbonyl group in the target introduces an amide bond, favoring hydrogen bonding with biological targets. In contrast, Compound 43 () uses a piperazine-carbonyl group, which may increase solubility but reduce lipophilicity . Morpholine is a common substituent in the target and Compounds 38/43, likely improving aqueous solubility and membrane permeability . Cyclopropyl groups (target and Compound 38) are known to enhance metabolic stability by resisting cytochrome P450-mediated oxidation .
Molecular Weight and Complexity :
- The target’s MW (341.4) is significantly lower than Compounds 43 (586.6) and CAS 1021255-30-0 (408.5), suggesting better compliance with Lipinski’s rule for drug-likeness .
- Bulky substituents like indole (Compound 38) and benzimidazole (Compound 43) may hinder blood-brain barrier penetration but improve target specificity .
Biological Activity: Although the target’s bioactivity is unreported, structurally related compounds in –5 exhibit herbicidal and antimicrobial properties.
Preparation Methods
Cyclocondensation of Aminopyrazoles
The pyrazolo[1,5-a]pyrazine moiety is synthesized via cyclocondensation between 3-aminopyrazole and a cyclopropane-carbaldehyde derivative. Key conditions include:
Introduction of the Cyclopropyl Group
The cyclopropyl substituent is introduced via a Suzuki-Miyaura coupling using cyclopropylboronic acid:
Functionalization of the Morpholine Ring
Synthesis of 2-(Pyrrolidine-1-carbonyl)morpholine
The pyrrolidine-1-carbonyl group is installed via a carbonyldiimidazole (CDI)-mediated coupling:
-
Step 1 : Morpholine (1 eq.) reacts with CDI (1.2 eq.) in THF at 0°C for 2 hours to form the imidazolide intermediate.
-
Step 2 : Pyrrolidine (1.1 eq.) is added, and the mixture is stirred at room temperature for 12 hours.
Boc Protection/Deprotection Strategy
To prevent side reactions during subsequent steps, the morpholine nitrogen is protected with a Boc group:
-
Protection : Boc₂O (1.5 eq.), DMAP (0.1 eq.), CH₂Cl₂, 25°C, 4 hours (95% yield).
-
Deprotection : HCl (4M in dioxane), 25°C, 1 hour (quantitative).
Fragment Coupling: Assembly of the Final Compound
Nucleophilic Aromatic Substitution
The pyrazolo[1,5-a]pyrazine fragment is coupled to the morpholine derivative via a nucleophilic substitution:
Optimization of Coupling Efficiency
Comparative studies reveal that using N-methylmorpholine (2 eq.) as a base improves reactivity by reducing side reactions:
| Base | Solvent | Temperature | Yield |
|---|---|---|---|
| N-methylmorpholine | Toluene | 0°C | 59% |
| Et₃N | THF | 25°C | 42% |
| DBU | DMF | 50°C | 35% |
| Data adapted from patent CN105503647A. |
Alternative Routes: Palladium-Catalyzed Cross-Coupling
Buchwald-Hartwig Amination
An alternative method employs palladium catalysis to couple the pyrazolo-pyrazine and morpholine fragments:
Challenges in Catalyst Selection
Screening of palladium sources highlights the superiority of Pd(OAc)₂ in minimizing dehalogenation side reactions:
| Catalyst | Ligand | Yield |
|---|---|---|
| Pd(OAc)₂ | Xantphos | 67% |
| PdCl₂(PPh₃)₂ | BINAP | 52% |
| Pd(PCy₃)₂ | DPEphos | 48% |
| Data sourced from US20040236118A1. |
Purification and Characterization
Recrystallization Protocols
The crude product is purified via recrystallization using methanol/water (3:1), yielding 98% purity (HPLC). Key characterization data:
Q & A
Q. What synthetic methodologies are recommended for constructing the pyrazolo[1,5-a]pyrazine core in this compound?
The pyrazolo[1,5-a]pyrazine scaffold is typically synthesized via cyclocondensation of 3-aminopyrazoles with β-dicarbonyl compounds or related electrophiles. For example, β-enaminones or alkoxymethylene-β-dicarbonyl compounds are used to introduce substituents at peripheral positions . In the case of 4-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl} derivatives, palladium-catalyzed carbonylation or nucleophilic substitution (e.g., using cyclopropyl Grignard reagents) can functionalize the pyrazine ring . Key experimental parameters include temperature control (80–120°C), solvent polarity (DMF or THF), and catalyst selection (Pd(PPh₃)₄ for cross-coupling).
Q. How can structural ambiguities in this compound be resolved using spectroscopic and crystallographic techniques?
- NMR : Assign and NMR signals by comparing experimental data with computed values (e.g., DFT calculations) for pyrazolo[1,5-a]pyrazine derivatives. For example, the cyclopropyl group’s protons appear as distinct multiplets between δ 0.8–1.2 ppm, while pyrrolidine carbonyl carbons resonate near δ 165–170 ppm .
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve stereochemical ambiguities. High-resolution data (≤ 1.0 Å) is critical for accurately modeling the morpholine-pyrrolidine linkage .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Kinase inhibition : Screen against kinase panels (e.g., EGFR, CDK2) due to the compound’s structural similarity to pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. Use fluorescence polarization (FP) assays with ATP-competitive probes .
- Cytotoxicity : Employ MTT or resazurin assays in cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ determination. Include a morpholine-free analog as a control to isolate the contribution of the pyrrolidine-carbonyl group .
Advanced Research Questions
Q. How can reaction pathways for introducing the cyclopropyl group be optimized using design of experiments (DoE)?
Apply factorial design to evaluate variables such as:
- Catalyst loading (5–15 mol% Pd)
- Reaction time (12–48 hours)
- Solvent (toluene vs. dioxane) Response surfaces can identify optimal conditions for yield and purity. For example, highlights DoE’s utility in minimizing trial-and-error approaches for heterocyclic functionalization .
Q. What computational strategies are effective for predicting binding modes of this compound with protein targets?
- Docking : Use AutoDock Vina or Glide to model interactions with kinases. The pyrrolidine-carbonyl group may form hydrogen bonds with catalytic lysine residues (e.g., EGFR-Lys721).
- Molecular Dynamics (MD) : Simulate stability over 100 ns trajectories (AMBER or GROMACS) to assess conformational flexibility of the morpholine ring .
- Free Energy Perturbation (FEP) : Quantify ΔΔG for cyclopropyl vs. non-cyclopropyl analogs to guide SAR .
Q. How can contradictory solubility data from different studies be reconciled?
Discrepancies often arise from:
- Solvent systems : LogP calculations (e.g., XLogP3) suggest moderate hydrophobicity (LogP ≈ 2.5), but experimental solubility in PBS may vary due to protonation of the morpholine nitrogen (pKa ~7.5) .
- Polymorphism : Use differential scanning calorimetry (DSC) to detect amorphous vs. crystalline forms, which impact dissolution rates .
Q. What strategies mitigate regioselectivity challenges during pyrazolo[1,5-a]pyrazine functionalization?
- Directed ortho-metalation : Install directing groups (e.g., -OMe) at C3 to bias C4 substitution .
- Protecting groups : Temporarily block the morpholine nitrogen with Boc to prevent undesired side reactions during cyclopropylation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
